![molecular formula C11H12ClNO3 B2889592 2-[(2-氯丙酰基)氨基]苯甲酸甲酯 CAS No. 72544-42-4](/img/structure/B2889592.png)

2-[(2-氯丙酰基)氨基]苯甲酸甲酯

描述

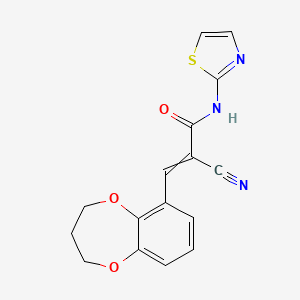

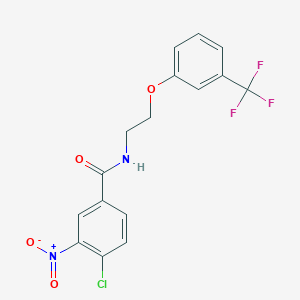

“Methyl 2-[(2-chloropropanoyl)amino]benzoate” is a chemical compound with the molecular formula C11H12ClNO3 . It is available for purchase from various chemical suppliers for use in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “Methyl 2-[(2-chloropropanoyl)amino]benzoate” consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 241.67 .科学研究应用

Pharmaceutical Intermediates

Methyl 2-[(2-chloropropanoyl)amino]benzoate is used as an intermediate in the synthesis of various pharmaceutical compounds. Its role is crucial in the formation of amide bonds, which are common linkages in many drugs .

Material Science

This compound is involved in the development of new materials, particularly in the field of organic electronics. It can be used to create organic monomers of covalent organic frameworks (COFs), which have applications in gas storage, sensing, and catalysis .

Nonlinear Optical Materials

The related compound, 2-amino-4-methylpyridinium-4-hydroxybenzolate, has been studied for its nonlinear optical properties. By extension, Methyl 2-[(2-chloropropanoyl)amino]benzoate could be used to synthesize materials with potential applications in optoelectronics and laser technologies .

Catalysis

In catalysis, this compound may serve as a ligand or a building block for catalysts that facilitate various chemical reactions, including those important in industrial processes .

Organic Pigments and Dyes

Methyl 2-[(2-chloropropanoyl)amino]benzoate can be a precursor to organic pigments and dyes. These pigments have applications in coatings, plastics, and printing inks due to their color properties and stability .

Polymer Science

This chemical serves as a building block in polymer science. It can be incorporated into polymers to modify their properties, such as thermal stability, mechanical strength, and chemical resistance .

Aggregation-Induced Emission (AIE)

The compound is relevant in the study of AIE, a phenomenon where certain molecules emit light upon aggregating. This has implications for the development of new fluorescent materials .

Electronic Materials

Lastly, Methyl 2-[(2-chloropropanoyl)amino]benzoate is used in the synthesis of electronic materials. These materials are essential for the fabrication of devices such as organic light-emitting diodes (OLEDs) and other electronic components .

安全和危害

属性

IUPAC Name |

methyl 2-(2-chloropropanoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(12)10(14)13-9-6-4-3-5-8(9)11(15)16-2/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGTWLRWWCYXEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2889509.png)

![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2889512.png)

![2-(1,3-dimethyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(2-ethoxybenzyl)acetamide](/img/structure/B2889517.png)

![(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2889520.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2889527.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2889530.png)